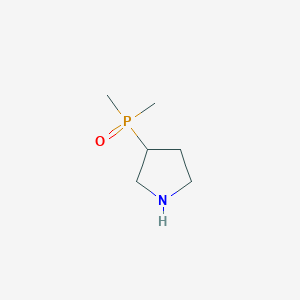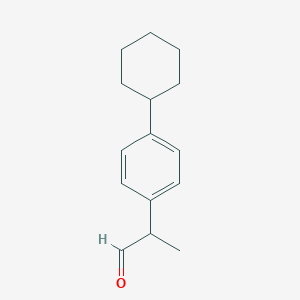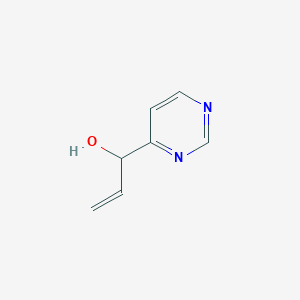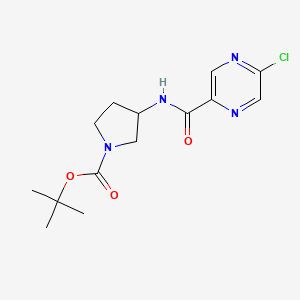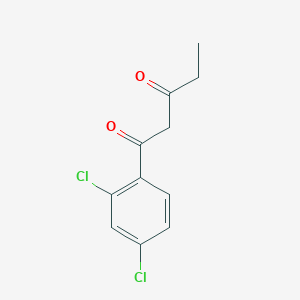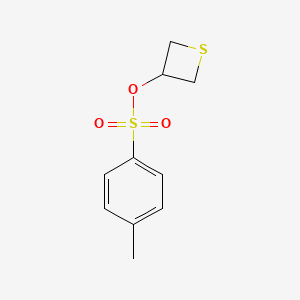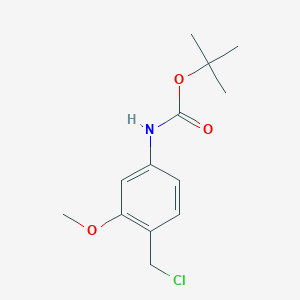
Potassium benzylxanthate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium benzylxanthate is an organosulfur compound with the chemical formula C₆H₅CH₂OCS₂K. It is a potassium salt of benzyl xanthic acid and is typically used in various chemical processes due to its unique properties. This compound is known for its role in the flotation of ores and its applications in organic synthesis.
Méthodes De Préparation
Potassium benzylxanthate can be synthesized through the reaction of benzyl alcohol with carbon disulfide in the presence of potassium hydroxide. The general reaction is as follows:
C6H5CH2OH+CS2+KOH→C6H5CH2OCS2K+H2O
This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve the use of continuous reactors to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Potassium benzylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Potassium benzylxanthate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Industry: It is used in the flotation of ores and as a collector in the mining industry.
Mécanisme D'action
The mechanism of action of potassium benzylxanthate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where it helps in the separation of metal ores. The molecular targets and pathways involved include the interaction with metal sulfides, leading to the formation of metal-xanthate complexes that can be easily separated from the ore.
Comparaison Avec Des Composés Similaires
Potassium benzylxanthate can be compared with other xanthates such as:
Potassium ethylxanthate: Used in similar applications but has a different alkyl group.
Potassium isobutylxanthate: Also used in the mining industry with a different alkyl group.
Sodium ethylxanthate: Similar in function but uses sodium instead of potassium.
The uniqueness of this compound lies in its benzyl group, which imparts different reactivity and selectivity compared to other xanthates.
Propriétés
Numéro CAS |
2720-79-8 |
|---|---|
Formule moléculaire |
C8H7KOS2 |
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
potassium;phenylmethoxymethanedithioate |
InChI |
InChI=1S/C8H8OS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
NIONVQFBKDTMHR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


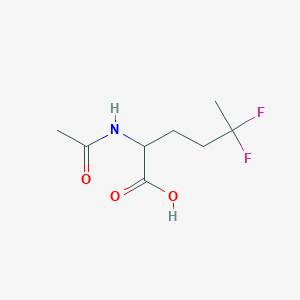
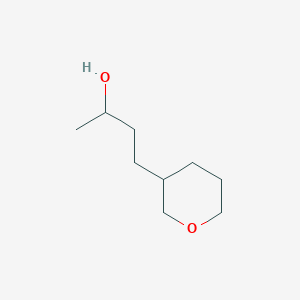
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
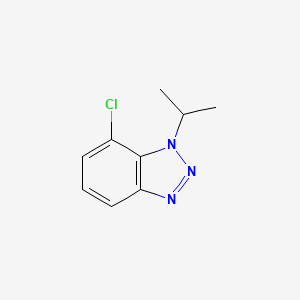
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
